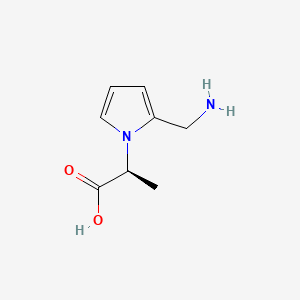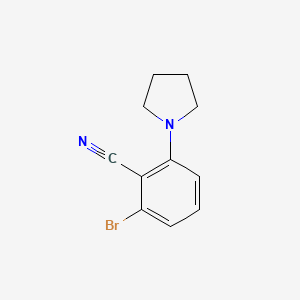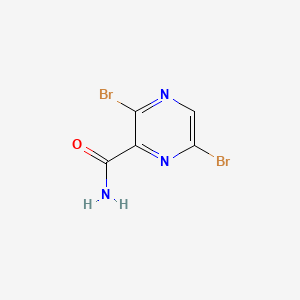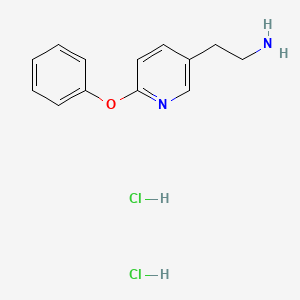
(S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid, also known as AMPA, is a synthetic amino acid that is widely used in scientific research. It is a member of the glutamate receptor family and has been found to have a variety of biochemical and physiological effects. In
科学的研究の応用
(S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid has a wide range of scientific research applications. It is commonly used in neuroscience research to study the function of glutamate receptors. (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid is also used in drug discovery research to develop drugs that target glutamate receptors. Additionally, (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid is used in biochemistry research to study the interactions between proteins and amino acids.
作用機序
(S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid acts as an agonist for the (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid receptor, which is a type of ionotropic glutamate receptor. When (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid binds to the receptor, it causes an influx of calcium ions into the cell, which can lead to the activation of downstream signaling pathways. This can ultimately lead to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
(S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid has a variety of biochemical and physiological effects. It has been found to enhance synaptic transmission in the brain, which can lead to improved cognitive function. (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid has also been found to play a role in the regulation of neuronal plasticity, which is important for learning and memory. Additionally, (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid has been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid in lab experiments is that it is a well-studied molecule with a known mechanism of action. This makes it a useful tool for studying the function of glutamate receptors and for drug discovery research. However, one limitation of using (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid is that it can be toxic at high concentrations, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid. One area of interest is the development of new drugs that target glutamate receptors, including (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid receptors. Additionally, there is ongoing research on the role of (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in using (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid as a tool for studying the function of other proteins and signaling pathways in the brain.
合成法
The synthesis of (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid involves a series of chemical reactions. One of the most common methods is the reaction between (S)-alanine and acrolein. The reaction is catalyzed by a base such as potassium carbonate and is carried out in a solvent such as dimethylformamide. The resulting product is then purified by column chromatography.
特性
IUPAC Name |
(2S)-2-[2-(aminomethyl)pyrrol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6(8(11)12)10-4-2-3-7(10)5-9/h2-4,6H,5,9H2,1H3,(H,11,12)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMNPOKXPYZGGD-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=CC=C1CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N1C=CC=C1CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-PiperidineacetaMide, 4-[3-Methoxy-4-[[7-(2-Methoxyphenyl)pyrrolo[2,1-f][1,2,4]triazin-2-yl]aMino]phenyl]-](/img/structure/B582533.png)






![6-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol](/img/structure/B582546.png)
